
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- is a chemical compound with the molecular formula C19H13BiCl2O. This compound is part of the organobismuth family, which is known for its unique properties and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- typically involves the reaction of bismuth trichloride with 4-chlorophenyl and 4-methoxyphenyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bismuth oxides.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Mecanismo De Acción
The mechanism of action of Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- involves its interaction with biological molecules. In the case of its antimicrobial activity, the compound binds to bacterial proteins and enzymes, disrupting their function and leading to bacterial cell death. It also interferes with the bacterial cell membrane, increasing its permeability and causing cell lysis .
Comparación Con Compuestos Similares
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- can be compared with other organobismuth compounds such as:
Bismuth subsalicylate: Known for its use in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments.
Dichlorotris(4-chlorophenyl)bismuth: Another organobismuth compound with similar reactivity but different applications
The uniqueness of Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
823213-31-6 |
|---|---|
Fórmula molecular |
C19H15BiCl4O |
Peso molecular |
610.1 g/mol |
Nombre IUPAC |
dichloro-bis(4-chlorophenyl)-(4-methoxyphenyl)bismuth |
InChI |
InChI=1S/C7H7O.2C6H4Cl.Bi.2ClH/c1-8-7-5-3-2-4-6-7;2*7-6-4-2-1-3-5-6;;;/h3-6H,1H3;2*2-5H;;2*1H/q;;;+2;;/p-2 |
Clave InChI |
RWEQTZNTBDPBMG-UHFFFAOYSA-L |
SMILES canónico |
COC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


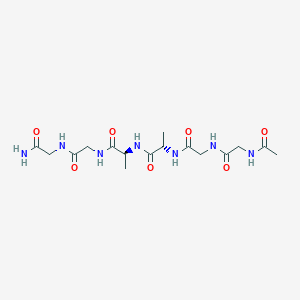
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)
![N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14213271.png)
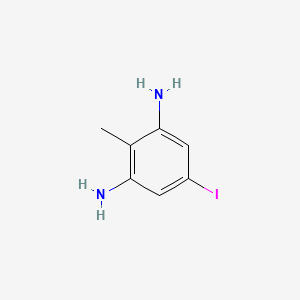
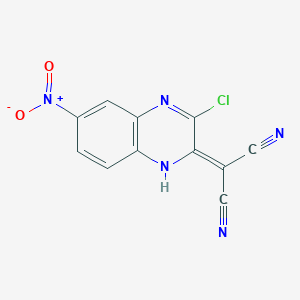
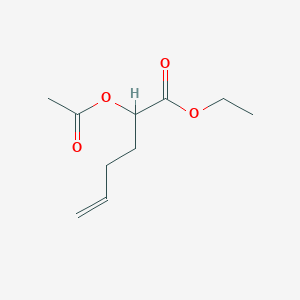
![2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine](/img/structure/B14213287.png)
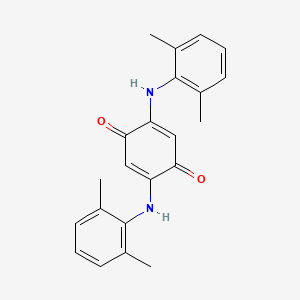
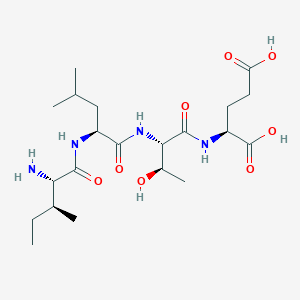


![Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]-](/img/structure/B14213306.png)
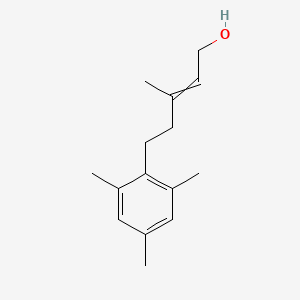
![2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)-](/img/structure/B14213321.png)
